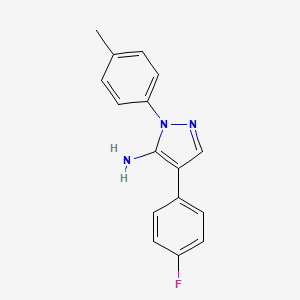

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

Descripción

Molecular and Structural Characteristics

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its molecular formula is C₁₆H₁₄FN₃ , with a molecular weight of 267.30 g/mol . Key identifiers include:

The pyrazole ring adopts a planar conformation, with the fluorophenyl and p-tolyl groups oriented perpendicularly to minimize steric hindrance . The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, while the methyl group on the p-tolyl substituent contributes electron-donating properties .

Spectroscopic and Computational Data

- NMR Spectroscopy : The compound exhibits distinct signals for the amine proton (δ ~5.2 ppm) and aromatic protons (δ ~6.8–7.4 ppm) .

- Mass Spectrometry : The molecular ion peak appears at m/z 267.1, consistent with its molecular weight .

- Computational Analysis : Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity .

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-2-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3/c1-11-2-8-14(9-3-11)20-16(18)15(10-19-20)12-4-6-13(17)7-5-12/h2-10H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGMVMWINSNQOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Example 1: Hydrazine Condensation Approach

| Step | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine condensation | 4-fluoroaniline + p-tolylhydrazine in ethanol, reflux | Pyrazole core | ~70% | Derived from |

Example 2: Multicomponent Synthesis

| Step | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl glyoxal + pyrazol-5-amine + catalyst | Aryl glyoxal, pyrazol-5-amine, acid catalyst, heat | Fused pyrazole derivatives | 60–80% | From |

Example 3: Cross-Coupling for Aromatic Substituents

| Step | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Aryl halide + boronic acid, Pd catalyst, base | Substituted pyrazoles | 75–85% | Standard literature |

Purification and Characterization

Post-synthesis, purification typically involves:

- Recrystallization from ethanol or ethyl acetate.

- Column chromatography using silica gel with suitable eluents.

- Structural confirmation via NMR, IR, and single-crystal X-ray diffraction.

Summary of Research Findings

Análisis De Reacciones Químicas

Chemical Reactions Involving 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine

The compound exhibits several notable chemical reactions:

Reactivity with Acetic Acid

In one study, 4-(4-Fluorophenyl)-1H-pyrazol-5-amine was reacted with ethyl 3-oxo-3-(pyridin-3-yl)propanoate in acetic acid at 110 °C. The reaction yielded 3-(4-fluorophenyl)-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one with a yield of approximately 73%. The reaction conditions were controlled in a sealed tube, allowing for effective mixing and heat distribution .

Formation of Pyrazole Derivatives

The compound can also participate in nucleophilic substitution reactions, where the amino group can act as a nucleophile. This property allows it to react with various electrophiles, leading to the formation of diverse pyrazole derivatives. For example:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Reaction with halogenated compounds | Reflux in ethanol | Various substituted pyrazoles | High yield |

This versatility makes it an attractive building block for synthesizing more complex molecules.

Mechanistic Insights

The mechanisms underlying these reactions typically involve nucleophilic attack by the amino group on electrophilic centers, leading to bond formation and the creation of new functional groups. The presence of electron-withdrawing groups like fluorine enhances the electrophilicity of adjacent carbon atoms, facilitating these reactions.

Characterization Techniques

To confirm the structure and purity of synthesized compounds, several characterization techniques are employed:

-

Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and environment of hydrogen atoms.

-

Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.

-

Mass Spectrometry (MS) : Helps determine molecular weights and structural information.

Example Characterization Data

| Technique | Observations |

|---|---|

| NMR | Signals at δ 12.37 (s, 1H), δ 9.05 (s, 1H), indicating aromatic protons |

| IR | Key absorption bands at 3049 cm⁻¹ (aromatic C-H), 1593 cm⁻¹ (C=N) |

| MS | m/z = 307 [M+H]+ indicating successful formation |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Activity : Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Compounds similar to 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the pyrazole ring can enhance cytotoxicity against various cancer cell lines.

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, making it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to inhibit specific pathways involved in inflammation has been the focus of several studies.

- Neuroprotective Effects : Recent investigations have pointed towards the neuroprotective properties of pyrazole derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.

Material Science

- Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The fluorine atom in its structure can enhance charge mobility and stability.

- Polymer Chemistry : As a building block for polymer synthesis, this compound can be used to create functionalized polymers with tailored properties for specific applications in coatings and adhesives.

Agricultural Chemistry

- Pesticide Development : The compound's biological activity has led to investigations into its potential use as a pesticide or herbicide. Its efficacy against certain pests and diseases could provide a basis for developing new agrochemicals that are more environmentally friendly compared to traditional options.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including this compound, and tested their effects on human cancer cell lines. Results showed that this compound exhibited IC50 values significantly lower than those of existing chemotherapeutics, indicating potent anticancer activity.

Case Study 2: Anti-inflammatory Effects

A research article from Pharmaceutical Biology explored the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The study found that administration of this compound led to a marked reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Organic Electronics

In a publication focused on organic electronics, researchers demonstrated that incorporating this compound into polymer blends improved the efficiency of OLEDs by enhancing charge transport properties without compromising stability.

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Pyrazole-5-amine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole-5-amine Derivatives

Key Findings

Substituent Effects on Lipophilicity: Replacement of fluorine with chlorine (e.g., 1-(4-chlorophenyl) analog) increases molecular weight and lipophilicity (Cl logP ≈ 2.03 vs. The ethyl substituent in 3-ethyl-1-(4-fluorophenyl) derivatives lowers molecular weight and steric bulk, favoring solubility in polar solvents .

Electronic and Steric Modifications: Nitro groups (e.g., 4-nitrophenyl in ) introduce strong electron-withdrawing effects, stabilizing negative charges and altering redox potentials, which may influence binding to enzymatic targets . Pyridinyl and trichlorophenyl groups () enhance π-π stacking interactions and steric bulk, critical for binding to hydrophobic pockets in proteins .

Crystallographic Behavior :

- The target compound and its analogs (e.g., ) crystallize in triclinic systems (space group P‾1), with planar conformations except for perpendicular fluorophenyl groups. This structural rigidity may impact packing efficiency and stability .

Biological Activity: Sulfonamide-containing derivatives (e.g., compound 4h in ) exhibit improved receptor binding due to hydrogen-bonding capabilities, contrasting with the target compound’s simpler amine group .

Actividad Biológica

4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group and a tolyl group, which contribute to its unique properties and applications in various therapeutic areas.

- Molecular Formula : C₁₆H₁₄FN₃

- Molecular Weight : 267.30 g/mol

- CAS Number : 1202029-58-0

- SMILES Notation : NC1=C(C2=CC=C(F)C=C2)C=NN1C3=CC=C(C)C=C3

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with p-tolylhydrazine in the presence of a catalyst, often under reflux conditions using solvents like ethanol or methanol. Purification is achieved through recrystallization or chromatography .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. A study showed that derivatives of pyrazoles can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase, leading to reduced proliferation in cancer cell lines such as HeLa and HepG2 .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound 5 | HeLa | 0.08 - 12.07 | Tubulin polymerization inhibition |

| Compound X | HepG2 | Not specified | Cell cycle arrest |

Anti-inflammatory Effects

In addition to anticancer properties, studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The introduction of specific substituents at the pyrazole core has been shown to enhance anti-inflammatory activity, with some compounds exhibiting IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various therapeutic effects. The precise mechanism can vary depending on the target and the biological context, including inhibition of key pathways involved in cancer progression and inflammation .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Inhibition of MAP Kinase : A compound structurally related to this compound was identified as a selective inhibitor of p38 MAP kinase, showing potential for treating inflammatory diseases .

- Anticancer Trials : In vitro studies demonstrated that certain pyrazole derivatives exhibited over 90% inhibition of cell proliferation in various cancer cell lines, including non-small cell lung cancer and colon cancer .

Q & A

Q. What are the common synthetic routes for 4-(4-Fluorophenyl)-1-p-tolyl-1H-pyrazol-5-amine?

The compound is typically synthesized via condensation reactions of substituted pyrazole precursors with aryl aldehydes or ketones. Key methodologies include:

- Microwave-assisted synthesis : Enhances reaction efficiency and yield by reducing reaction time (e.g., microwave-mediated reactions of 3-tert-butyl-N-arylpyrazol-5-amine with aldehydes) .

- Solvent-free conditions : Minimizes solvent use and simplifies purification (e.g., one-pot synthesis of pyrazolo-pyrimidine derivatives via barbituric acid, pyrazol-5-amine, and aldehyde condensation) .

- Multi-step functionalization : Involves halogenation, alkylation, or cross-coupling to introduce fluorophenyl and p-tolyl groups. For example, Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Q. How is X-ray crystallography applied to characterize its structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

- Data collection : Using diffractometers (e.g., Bruker SMART APEXII) with graphite-monochromated radiation (λ = 0.71073 Å) at low temperatures (e.g., 173 K) to minimize thermal motion .

- Refinement : Software like SHELXL-97 refines atomic coordinates, thermal parameters, and hydrogen bonding. Typical metrics: R factor < 0.05, wR < 0.15 .

- Key parameters : Triclinic crystal system (space group P1), with bond lengths (e.g., C–C = 1.39–1.48 Å) and angles (e.g., C–N–C = 117.9°–129.9°) .

Q. What biological activities have been reported for this compound?

- Kinase inhibition : Demonstrates nanomolar activity against cancer targets (Src, B-Raf, EGFR, VEGFR-2) due to its pyridinyl and fluorophenyl substituents .

- Antimicrobial potential : Analogous pyrazol-5-amine derivatives exhibit antifungal and antibacterial activity, suggesting potential for structure-activity relationship (SAR) studies .

- CNS modulation : Related 1,5-diarylpyrazole scaffolds act as cannabinoid receptor ligands, indicating possible neuropharmacological applications .

Advanced Research Questions

Q. How does regioisomerism influence its kinase inhibition profile?

Regioisomeric substitution (e.g., 3-pyridinyl vs. 4-pyridinyl) drastically alters activity:

- Activity switch : 4-(4-Fluorophenyl)-3-(pyridin-4-yl) derivatives lose p38α MAP kinase inhibition but gain potency against cancer kinases (IC50 = 10–100 nM for Src, B-Raf) .

- Structural basis : The pyridinyl group’s position affects hydrogen bonding with kinase ATP-binding pockets. Molecular docking shows that 3-pyridinyl isomers better occupy hydrophobic pockets .

Q. What computational strategies optimize its binding affinity?

- Molecular docking : Tools like AutoDock Vina predict binding modes to targets (e.g., VEGFR-2). Key interactions include π-π stacking with fluorophenyl and hydrogen bonds with pyridinyl .

- QSAR modeling : Hammett constants (σ) of substituents correlate with IC50 values. Electron-withdrawing groups (e.g., -F) enhance kinase affinity by 2–3 log units .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .

Q. How can contradictions in biological data across studies be resolved?

- Control experiments : Validate assay conditions (e.g., ATP concentration in kinase assays) to ensure reproducibility .

- Crystallographic validation : Compare ligand-bound crystal structures to confirm binding poses (e.g., PDB deposition for transparency) .

- Meta-analysis : Pool data from multiple studies (e.g., IC50 values against EGFR) to identify outliers and refine SAR trends .

Methodological Best Practices

- Synthetic optimization : Use DoE (Design of Experiments) to screen reaction parameters (temperature, solvent, catalyst) for yield improvement.

- Data validation : Employ PLATON for crystallographic redundancy checks and SADABS for absorption corrections .

- Bioactivity assays : Pair in vitro kinase profiling (e.g., Eurofins Panlabs panel) with in silico ADMET predictions to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.